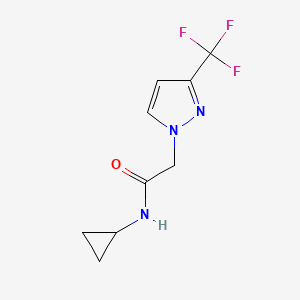

n-Cyclopropyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide

Description

n-Cyclopropyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a trifluoromethyl group and an acetamide side chain bearing a cyclopropyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl ring may influence conformational rigidity and binding interactions.

Properties

Molecular Formula |

C9H10F3N3O |

|---|---|

Molecular Weight |

233.19 g/mol |

IUPAC Name |

N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide |

InChI |

InChI=1S/C9H10F3N3O/c10-9(11,12)7-3-4-15(14-7)5-8(16)13-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,16) |

InChI Key |

FMYBKGHIHKNWJD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)CN2C=CC(=N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide typically involves the reaction of cyclopropylamine with 3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Biological Activity

n-Cyclopropyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide is a novel compound that has garnered attention for its potential biological activity. This compound features a cyclopropyl group, a trifluoromethyl group, and a pyrazolyl moiety, which are known to influence pharmacological properties. Understanding its biological activity is crucial for its potential application in medicinal chemistry and drug development.

The molecular formula of this compound is C9H10F3N3O, with a molecular weight of 233.19 g/mol. The structure includes functional groups that are significant for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H10F3N3O |

| Molecular Weight | 233.19 g/mol |

| IUPAC Name | N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide |

| InChI | InChI=1S/C9H10F3N3O/c10-9(11,12)7-3-4-15(14-7)5-8(16)13-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,16) |

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylamine with 3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is performed under controlled conditions to yield high purity products.

Biological Activity

Recent studies have highlighted the biological activities associated with this compound:

Antiparasitic Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antiparasitic activity. For instance, the inclusion of the cyclopropyl group in similar structures has been shown to maintain or enhance activity against various parasites. In comparative studies, derivatives with cyclopropyl groups demonstrated EC50 values indicating potent activity:

| Compound | EC50 (μM) |

|---|---|

| N-cyclopropyl derivative | 0.023 |

| N-trifluoroethyl derivative | 0.18 |

These results suggest that this compound may possess similar or enhanced antiparasitic properties due to its unique structural features.

Enzyme Inhibition

The trifluoromethyl group is known to enhance the potency of compounds by improving their interaction with target enzymes. For example, compounds containing this group have shown increased inhibition rates on enzymes such as reverse transcriptase and serotonin uptake mechanisms. This suggests that this compound could be effective in modulating enzyme activities relevant to various diseases.

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds similar to this compound:

- Study on Metabolic Stability : In vitro studies showed that modifications in the pyrazole ring significantly affected metabolic stability and aqueous solubility. Compounds with cyclopropyl substitutions maintained favorable pharmacokinetic profiles while exhibiting potent biological activity.

- Antiparasitic Efficacy : A recent study demonstrated that derivatives with cyclopropyl groups had lower EC50 values compared to their non-cyclopropyl counterparts, suggesting enhanced antiparasitic efficacy and potential for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrazole-Acetamide Scaffolds

-

- Structure: Contains a 3-cyclopropyl-4-(2-hydroxyethyl)-5-methyl-1H-pyrazol-1-yl acetamide group.

- Key Differences: The pyrazole ring in 167 has additional substituents (hydroxyethyl and methyl groups) compared to the target compound’s simpler trifluoromethyl and cyclopropyl arrangement. These substituents likely alter solubility and hydrogen-bonding capacity, impacting pharmacokinetics .

- Enamine Building Block (): Structure: 2-chloro-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}acetamide. Key Differences: The acetamide side chain includes a chloro substituent instead of a cyclopropyl group.

Functional Analogs with Trifluoromethyl-Pyrazole Moieties

- Mavacoxib ():

- Structure: 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

- Key Differences: Replaces the acetamide group with a sulfonamide and adds a fluorophenyl ring. Mavacoxib’s sulfonamide group enhances hydrogen-bonding interactions with target enzymes (e.g., COX-2), contributing to its anti-inflammatory activity. The absence of a sulfonamide in the target compound may limit similar biological applications .

Comparative Data Table

Research Findings and Implications

- Substituent Effects :

- Hydrogen Bonding : highlights that pyrazole-acetamide derivatives can form hydrogen-bonding networks via the acetamide carbonyl and pyrazole nitrogen atoms, influencing crystal packing and solubility .

- Biological Activity : Mavacoxib’s success as a COX-2 inhibitor suggests that trifluoromethyl-pyrazole derivatives are viable drug candidates, though the target compound’s acetamide group may shift its target specificity compared to sulfonamides .

Q & A

Basic: What are the standard synthetic routes for n-cyclopropyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide?

Methodological Answer:

The synthesis typically involves a nucleophilic substitution or coupling reaction between a cyclopropylamine derivative and a pre-functionalized pyrazole-acetic acid intermediate. For example:

Pyrazole Activation : The 3-(trifluoromethyl)-1H-pyrazole is first activated at the 1-position via alkylation with chloroacetic acid derivatives.

Amide Coupling : The activated pyrazole-acetic acid is then coupled with cyclopropylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity (>95% by HPLC) .

Basic: How is the compound structurally characterized to confirm its identity?

Methodological Answer:

A multi-technique approach is employed:

- NMR Spectroscopy : H and C NMR verify the cyclopropyl group (δ ~1.2–1.5 ppm for cyclopropyl protons) and trifluoromethyl resonance (δ ~120–125 ppm in F NMR) .

- Mass Spectrometry : High-resolution LC-MS confirms the molecular ion peak (e.g., [M+H] at m/z 304.12) .

- X-ray Crystallography : SHELXL software refines crystal structures to resolve bond lengths and angles, particularly for the pyrazole-acetamide backbone .

Advanced: How can hydrogen-bonding patterns in the crystal lattice influence its physicochemical properties?

Methodological Answer:

Hydrogen-bonding networks (e.g., N–H···O or C–H···F interactions) are analyzed via graph set analysis (Etter’s formalism) to classify motifs like chains (C), rings (R), or dimers (D). For example:

- Dimer Formation : Strong N–H···O bonds between acetamide groups create centrosymmetric dimers, enhancing thermal stability .

- Solvent Interactions : Polar solvents (e.g., DMSO) disrupt these networks, altering solubility. Use single-crystal XRD with SHELX to map these interactions .

Advanced: What experimental strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

Contradictions often arise from impurities or assay conditions. Mitigation strategies include:

Purity Validation : Use orthogonal methods (HPLC, H NMR) to confirm >98% purity, as residual solvents (e.g., DMF) can interfere with biological assays .

Assay Standardization :

- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to account for non-linear effects.

- Positive Controls : Compare with known PDK1 inhibitors (e.g., OSU03012) to validate target engagement .

Computational Cross-Check : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., PDK1), correlating with experimental IC values .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

QSPR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with ADME properties using tools like MOE or Schrödinger.

- Example: Increasing cyclopropyl substituent bulkiness reduces metabolic clearance in hepatic microsomal assays .

Metabolic Hotspot Prediction : CYP450 metabolism is predicted via in silico tools (e.g., StarDrop). Fluorine atoms at the pyrazole 3-position reduce oxidative degradation .

Solubility Optimization : COSMO-RS simulations predict solubility in biorelevant media (FaSSIF/FeSSIF), guiding salt or prodrug strategies .

Basic: What analytical techniques are critical for stability studies under varying pH and temperature?

Methodological Answer:

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours.

- HPLC Monitoring : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to track degradation products (e.g., cyclopropylamine release) .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>200°C typical for trifluoromethyl pyrazoles) .

Advanced: How do steric and electronic effects of the cyclopropyl group impact target binding?

Methodological Answer:

- Steric Effects : The cyclopropyl group’s rigid, planar structure restricts conformational flexibility, favoring entropically driven binding to hydrophobic pockets (e.g., PDK1’s ATP-binding site) .

- Electronic Effects : Electron-withdrawing trifluoromethyl groups increase the pyrazole’s acidity (pK ~4.5), enhancing hydrogen-bond donor capacity to catalytic lysine residues .

- Validation : Free-energy perturbation (FEP) calculations in Desmond quantify binding energy contributions (±1.5 kcal/mol for cyclopropyl vs. ethyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.